

Application Notes and Protocols for Calcium Imaging of MCH Neuron Activity

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Compound of Interest		
Compound Name:	MCH(human, mouse, rat)	
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These application notes provide a comprehensive guide to investigating the activity of melanin-concentrating hormone (MCH) neurons in response to various stimuli using in vivo calcium imaging. The protocols detailed below are based on established methodologies and are intended to facilitate the design and execution of experiments aimed at understanding the role of MCH neurons in physiological processes such as sleep, metabolism, and reward-motivated behaviors.

Introduction

MCH neurons, located primarily in the lateral hypothalamus and zona incerta, are key regulators of energy homeostasis, sleep-wake cycles, and motivated behaviors.[1] In vivo calcium imaging, utilizing genetically encoded calcium indicators (GECIs) like GCaMP, allows for real-time monitoring of the activity of these neurons in freely behaving animals, providing crucial insights into their function in a physiological context.[2][3] This document outlines the necessary steps, from animal model selection to data analysis, for successful calcium imaging of MCH neuron activity.

Data Presentation: MCH Neuron Activity in Response to Stimuli



The following tables summarize quantitative data from published studies on MCH neuron calcium activity in response to various behavioral and physiological stimuli.

Table 1: MCH Neuron Activity During Different Sleep-Wake States

Behavioral State	Mean Fluorescence (z-score)	Peak Fluorescence (z-score)	Notes	Reference
Quiet Waking	0.25 ± 0.03	1.5 ± 0.1	Baseline activity	[2][3]
NREM Sleep	0.5 ± 0.04	2.0 ± 0.15	Activity increases compared to quiet waking	[2][3]
REM Sleep	1.2 ± 0.08	4.0 ± 0.3	Highest fluorescence activity observed	[2][3]

Table 2: MCH Neuron Activity in Response to Novelty and Food-Related Cues

Stimulus/Condition	Calcium Signal Change	Key Findings	Reference
Exploration of Novel Object	Significant increase in fluorescence	~70% of MCH neurons show strong activity	[2][3]
Entry to Food-Paired Context	Significant increase in Ca2+ activity (p < 0.001)	Activity correlates with food-seeking memory	[4][5]
Food Consumption	Increased Ca2+ activity	Activity declines throughout the meal	[4]

Experimental Protocols



Protocol 1: In Vivo Calcium Imaging of MCH Neurons Using a Miniature Microscope (Miniscope)

This protocol describes the use of a head-mounted miniature microscope for imaging MCH neuron activity in freely behaving mice.

- 1. Animal Model and Viral Vector Selection:
- Animal Model: MCH-Cre transgenic mice (e.g., B6.FVB(Cg)-Tg(Pmch-cre)1Lowl/J, JAX Stock No: 036551) are ideal for targeted expression in MCH neurons.[1]
- Viral Vector: A Cre-dependent GCaMP variant, such as
 AAV1.CAG.FLEX.GCaMP6s.WPRE.SV40, is used to express the calcium indicator
 specifically in MCH neurons.[2] GCaMP6s is chosen for its high sensitivity and slower
 kinetics, suitable for detecting changes in neuronal activity during different behavioral states.
 [6]
- 2. Stereotaxic Surgery: Viral Injection and GRIN Lens Implantation:
- Anesthesia: Anesthetize the MCH-Cre mouse using isoflurane (1-2% in oxygen).
- Stereotaxic Injection:
 - Secure the mouse in a stereotaxic frame.
 - Inject the AAV-GCaMP6s vector bilaterally into the lateral hypothalamus.
 - Coordinates: Anteroposterior (AP): -1.6 mm, Mediolateral (ML): ±1.25 mm, Dorsoventral (DV): -5.25 mm (relative to bregma).[2]
 - Volume and Rate: Inject 1.5 μL per side at a rate of 100 nL/min.
- GRIN Lens Implantation:
 - Three to four weeks post-injection, implant a Gradient Refractive Index (GRIN) lens above the injection site.



- Aspirate the overlying cortical tissue carefully before slowly lowering the lens to its target depth.
- Secure the lens with dental cement.
- 3. Miniscope Mounting and Behavioral Recording:
- Baseplate Attachment: After a recovery period of at least one week, attach the miniscope baseplate to the dental cement headcap.
- Habituation: Habituate the mouse to the weight and tether of the miniscope.
- Simultaneous Recording:
 - Attach the miniscope to the baseplate for calcium imaging.
 - Simultaneously record electroencephalogram (EEG) and electromyogram (EMG) to score sleep-wake states.
 - Use a video camera to record the animal's behavior.
- 4. Data Acquisition and Analysis:
- Image Acquisition: Record calcium imaging data at a suitable frame rate (e.g., 10-20 Hz).
- Motion Correction: Use software packages (e.g., NoRMCorre) to correct for motion artifacts in the imaging data.
- Neuron Extraction: Identify individual neurons and extract their fluorescence traces using methods like Constrained Non-negative Matrix Factorization (CNMF-E).
- Data Analysis:
 - Calculate the change in fluorescence over baseline ($\Delta F/F_0$).
 - Normalize the data by calculating z-scores to compare activity across neurons and sessions.[2][3]



• Correlate calcium transients with specific behaviors and sleep-wake states.

Protocol 2: Fiber Photometry for Population-Level MCH Neuron Activity

This protocol is suitable for recording the bulk calcium signal from a population of MCH neurons.

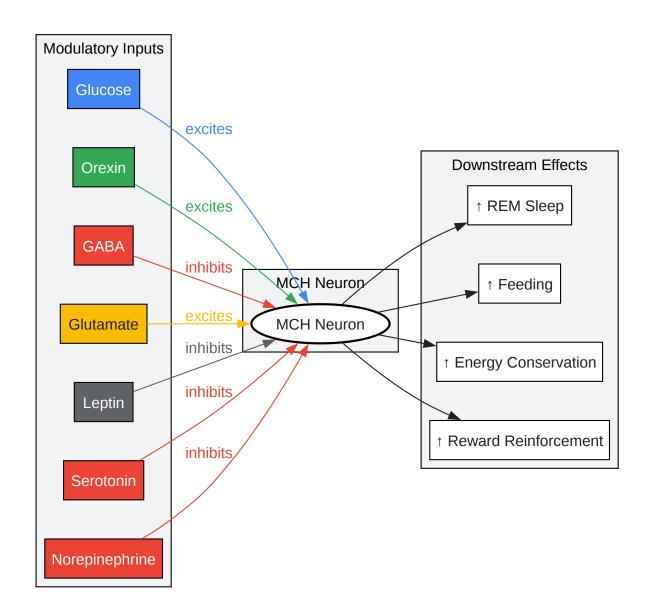
- 1. Animal Model and Viral Vector:
- Use MCH-Cre mice and a Cre-dependent GCaMP virus as described in Protocol 1.
- 2. Stereotaxic Surgery: Viral Injection and Optic Fiber Implantation:
- Viral Injection: Perform stereotaxic injection of the AAV-GCaMP vector into the lateral hypothalamus as detailed above.
- Optic Fiber Implantation:
 - $\circ~$ In the same surgical session, implant a 400 μm diameter optic fiber just above the injection site.
 - Secure the fiber optic cannula to the skull using dental cement.
- 3. Data Acquisition:
- Habituation: Allow the mouse to recover for at least three weeks and habituate it to the patch cord connection.
- Recording Setup:
 - Use a fiber photometry system with two excitation wavelengths: one for GCaMP excitation (e.g., 470 nm) and one for a calcium-independent isosbestic control to correct for motion artifacts (e.g., 405 nm).[7]
- Behavioral Paradigms: Record MCH neuron population activity during various behavioral tasks, such as conditioned place preference for food rewards.[4][5]



- 4. Data Analysis:
- Signal Processing:
 - Demodulate and filter the raw fluorescence signals.
 - Use the isosbestic control signal to correct for motion artifacts by fitting it to the GCaMP signal and subtracting it.[7]
- Event-Related Analysis:
 - Calculate the $\Delta F/F_0$ for the corrected GCaMP signal.
 - Align the photometry data to specific behavioral events (e.g., entry into a chamber, lever press) to determine event-related changes in MCH neuron activity.

Mandatory Visualizations Signaling Pathways Modulating MCH Neuron Activity



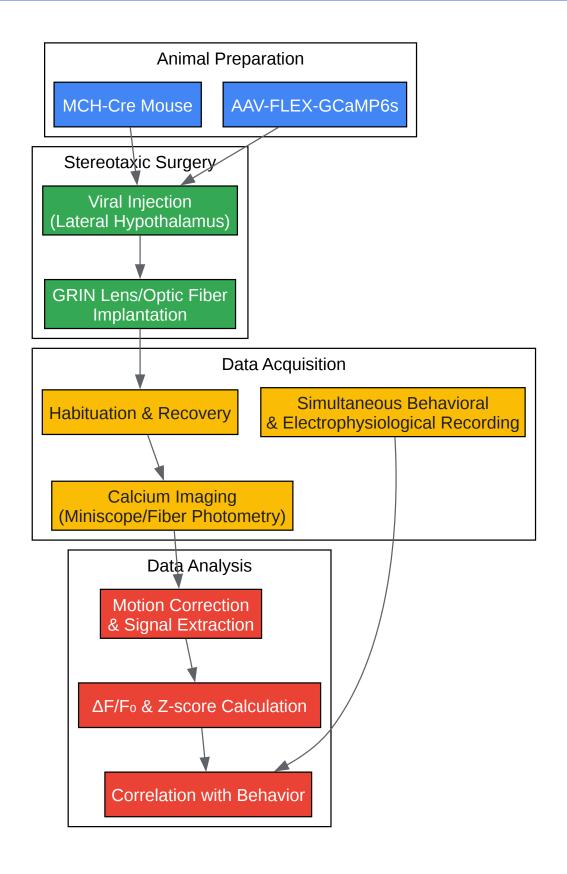


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Caption: Signaling pathways influencing MCH neuron activity and its downstream effects.

Experimental Workflow for In Vivo Calcium Imaging





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